
Nonane, 2-methyl-3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonane, 2-methyl-3-methylene-, also known as 2-Isopropyl-1-octene, is an organic compound with the molecular formula C₁₁H₂₂ and a molecular weight of 154.2924 g/mol . It is a hydrocarbon belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonane, 2-methyl-3-methylene- can be achieved through various organic reactions. One common method involves the alkylation of 1-octene with isopropyl magnesium bromide under controlled conditions. This reaction typically requires a catalyst such as palladium or nickel to facilitate the addition of the isopropyl group to the 1-octene .
Industrial Production Methods
In an industrial setting, the production of Nonane, 2-methyl-3-methylene- may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Nonane, 2-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), Chlorine (Cl₂)
Major Products Formed
Oxidation: Alcohols, Ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
Nonane, 2-methyl-3-methylene- has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Nonane, 2-methyl-3-methylene- involves its interaction with specific molecular targets and pathways. The compound’s double bond allows it to participate in various chemical reactions, such as addition and substitution, which can alter its structure and function. These interactions can affect biological systems by modifying the activity of enzymes, receptors, and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonane, 3-methylene-: Another alkene with a similar structure but different positioning of the double bond.
2-Methyl-1-octene: A structural isomer with the double bond located at a different position.
2-Methyl-2-octene: Another isomer with the double bond at a different location.
Uniqueness
Nonane, 2-methyl-3-methylene- is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
55499-08-6 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
2-methyl-3-methylidenenonane |
InChI |
InChI=1S/C11H22/c1-5-6-7-8-9-11(4)10(2)3/h10H,4-9H2,1-3H3 |
Clé InChI |
RSECDGYTKPKQHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


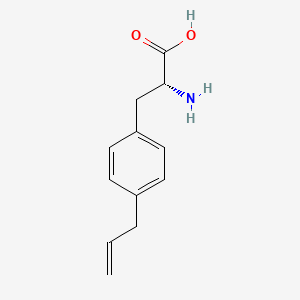

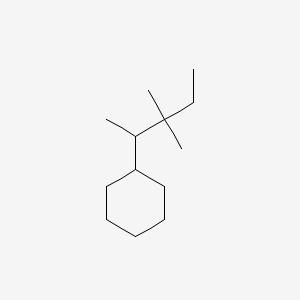

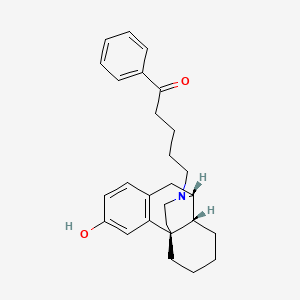
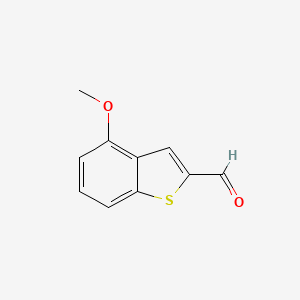
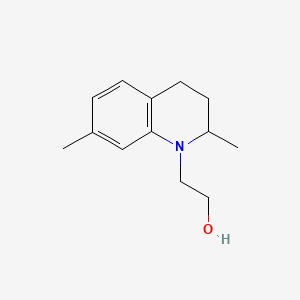
![3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-](/img/structure/B13953024.png)
![2H-1,2,3-Triazolo[4,5-f]quinoxaline](/img/structure/B13953029.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B13953035.png)

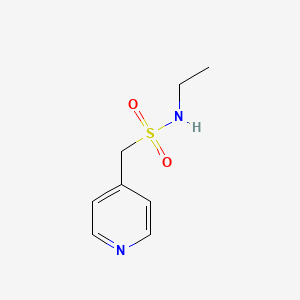
![(5-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13953048.png)
![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)
